![molecular formula C14H20N2O4 B14334264 N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide CAS No. 110087-96-2](/img/structure/B14334264.png)
N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide: is an organic compound characterized by the presence of two acetamide groups attached to a 3,4-dimethoxyphenyl ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of 3,4-dimethoxyphenyl ethane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkyl derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its ability to form stable complexes with enzymes makes it a valuable tool in biochemical assays.
Medicine: The compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is used as an intermediate in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to a decrease in the production of inflammatory mediators, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: This compound shares a similar backbone but lacks the acetamide groups.
3,4-Dimethoxyacetophenone: Another structurally related compound, differing in the presence of a ketone group instead of acetamide groups.
Uniqueness: N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is unique due to the presence of two acetamide groups, which confer distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
110087-96-2 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-[2-acetamido-2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)15-8-12(16-10(2)18)11-5-6-13(19-3)14(7-11)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
RVLUHCKIWACDBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(C1=CC(=C(C=C1)OC)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


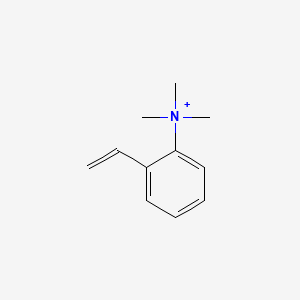

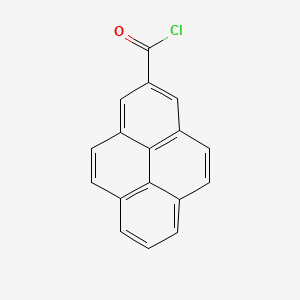
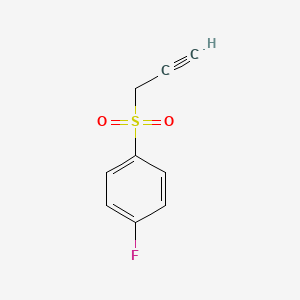
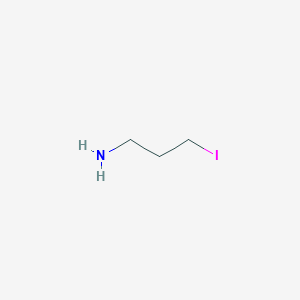
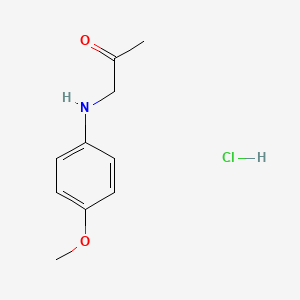
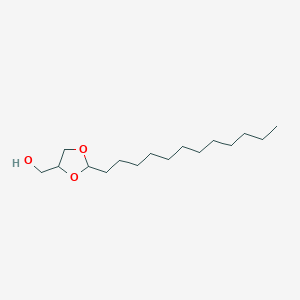


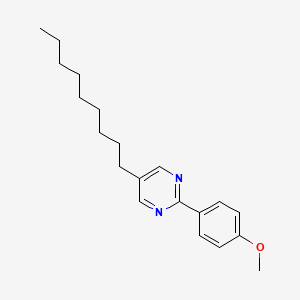

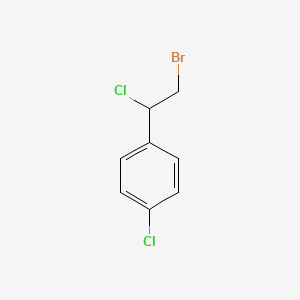

![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)
